molecular formula C9H22N2O B1267001 1,3-Bis(isopropylamino)propan-2-ol CAS No. 343785-33-1

1,3-Bis(isopropylamino)propan-2-ol

Cat. No. B1267001
M. Wt: 174.28 g/mol
InChI Key: KUKNLWUAKYIWDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, such as the dehalogenation of bis(diisopropylamino-chloroboryl)methane leading to derivatives like 1,2,4,5-tetraborinane and 1-aza-2,4-diborolidine, depending on the solvent used, showcasing the solvent-dependent nature of such syntheses (Fisch, Pritzkow, & Siebert, 1988). Another example is the synthesis of 1,2-bis(diisopropylamino)-1,2-dihydro-1,2-benzodiborete through a series of reactions including ipso-borylation and double amination (Kaufmann, Boese, & Scheer, 1994).

Molecular Structure Analysis

The molecular structure of similar compounds, such as µ-(isopropylamino)-µ-(propanone oximato)-bis(tricarbonyliron)(Fe–Fe), reveals unique features like an Fe–N–O–Fe ring, indicating novel intermediates in chemical reactions (Aime et al., 1976). Similarly, the crystal structure of a mononuclear Cu(II) complex of 1,3-bis(N-methylimidazolimine)propan-2-ol highlights a distorted square pyramid geometry (Doman et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving compounds like 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives demonstrate significant antifungal activity, indicating the potential for diverse chemical interactions and applications (Zambrano-Huerta et al., 2019). The synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial and antiradical activity further emphasize the broad range of chemical properties these types of compounds can exhibit (Čižmáriková et al., 2020).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their crystalline nature and thermal stability, as seen in the synthesis of 1,2-bis(diisopropylamino)-1,2-dihydro-1,2-benzodiborete, which is noted for its crystalline form and thermal resilience (Kaufmann, Boese, & Scheer, 1994).

Chemical Properties Analysis

The chemical properties of 1,3-Bis(isopropylamino)propan-2-ol derivatives and related compounds can be diverse, ranging from their reactivity in synthesis to their biological activities, such as antifungal properties and interactions with biological targets, as demonstrated by the synthesis and evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives (Zambrano-Huerta et al., 2019).

Scientific Research Applications

Antifungal Compound Synthesis

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized, displaying high activity against Candida spp. strains, suggesting significant potential in antifungal applications (Zambrano-Huerta et al., 2019).

Schiff Base Derivatives

Three Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol were synthesized, showcasing interesting structural properties. These compounds retained a polymeric framework through hydrogen bonds, indicating potential in various chemical applications (Khalid et al., 2018).

Biodiesel Production

1,3-Bis(isopropylamino)propan-2-ol was used as a catalyst in the production of biodiesel esters, demonstrating a significantly shortened process duration and high yield in a magnetic field (Abbasov, 2017).

Cardioprotective Activity

A study on the oxalate salt of 1-(isopropylamino)-3-(5-((isopropylamino)methyl)-2-methoxyphenoxy)propan-2-ol revealed its potential as a β-adrenoreceptor antagonist with cardioprotective and antiarrhythmic activities in laboratory animals (Nikam et al., 2011).

Corrosion Inhibition

1,3-Bis-diethylamino-propan-2-ol was found to be an effective volatile corrosion inhibitor for brass, indicating its potential application in preserving metal surfaces (Gao & Liang, 2007).

properties

IUPAC Name

1,3-bis(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-7(2)10-5-9(12)6-11-8(3)4/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKNLWUAKYIWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(isopropylamino)propan-2-ol

CAS RN

343785-33-1
Record name 1,3-Bis((1-methylethyl)amino)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343785331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis((1-methylethyl)amino)propan-2-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16631
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-BIS((1-METHYLETHYL)AMINO)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W10T5DVF8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Mammadova, M Abbasov, A Namazov… - Ecological and …, 2017 - ibn.idsi.md
In this proceeding, the production process of the biodiesel ethers based on corn and sunflower oil and methanol in magnetic field with an intensity of 15-45mT at 65 C temperature with 6…
Number of citations: 0 ibn.idsi.md
MM Abbasov - Kimya Problemleri, 2017 - cyberleninka.ru
The production of biodiesel esters by transesterification of corn and sunflower oil with methanol has been analyzed using 1, 3-bis (isopropylamino)-propan-2-ol catalyst in 15-45mT …
Number of citations: 2 cyberleninka.ru
DS Makhanu - 2012 - search.proquest.com
The challenging synthesis of a congested heptamine 10, as a potential precursor to hypervalent (10-N-5) nitrogen, was pursued by employing four different strategies. Even though …
Number of citations: 1 search.proquest.com

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